molecular formula C11H17IN2O2 B2912843 Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate CAS No. 1946813-80-4

Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate

Cat. No.: B2912843
CAS No.: 1946813-80-4
M. Wt: 336.173
InChI Key: UWXXKXDAAXXNFS-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an iodine atom, and a 3-methylbutyl substituent on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives.

    Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

    Oxidation Products: Oxidation can yield pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduction can lead to the formation of pyrazole derivatives with reduced functional groups.

    Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.

    Biology: Pyrazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-iodo-1-(3-methylbutyl)pyrazole-5-carboxylate: Differing only in the position of the carboxylate group, this compound may exhibit different reactivity and biological activity.

    Ethyl 3-bromo-1-(3-methylbutyl)pyrazole-4-carboxylate: The presence of a bromine atom instead of iodine can affect the compound’s reactivity and interactions with biological targets.

    Ethyl 3-chloro-1-(3-methylbutyl)pyrazole-4-carboxylate: Similar to the bromo derivative, the chloro compound may have distinct properties due to the different halogen atom.

Properties

IUPAC Name

ethyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2O2/c1-4-16-11(15)9-7-14(13-10(9)12)6-5-8(2)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXXKXDAAXXNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1I)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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